Reactive Red 120

Description

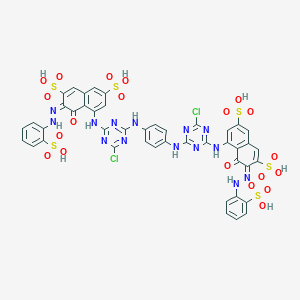

Structure

2D Structure

Properties

IUPAC Name |

5-[[4-chloro-6-[4-[[4-chloro-6-[[8-hydroxy-3,6-disulfo-7-[(2-sulfophenyl)diazenyl]naphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]anilino]-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H30Cl2N14O20S6/c45-39-51-41(55-43(53-39)49-27-17-23(81(63,64)65)13-19-15-31(85(75,76)77)35(37(61)33(19)27)59-57-25-5-1-3-7-29(25)83(69,70)71)47-21-9-11-22(12-10-21)48-42-52-40(46)54-44(56-42)50-28-18-24(82(66,67)68)14-20-16-32(86(78,79)80)36(38(62)34(20)28)60-58-26-6-2-4-8-30(26)84(72,73)74/h1-18,61-62H,(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)(H,78,79,80)(H2,47,49,51,53,55)(H2,48,50,52,54,56) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSNDJXCFPSPDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)NC4=NC(=NC(=N4)NC5=CC=C(C=C5)NC6=NC(=NC(=N6)Cl)NC7=C8C(=CC(=C7)S(=O)(=O)O)C=C(C(=C8O)N=NC9=CC=CC=C9S(=O)(=O)O)S(=O)(=O)O)Cl)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H30Cl2N14O20S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701335746 | |

| Record name | C.I. Reactive Red 120 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701335746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1338.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Reactive Red 120 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21651 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

61951-82-4 | |

| Record name | Reactive Red 120 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61951-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Reactive red 120 dye | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061951824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Reactive Red 120 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701335746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino]]bis[5-hydroxy-6-[(2-sulphophenyl)azo]naphthalene-2,7-disulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Environmental Impact and Ecotoxicological Profile of Reactive Red 120

Persistence and Low Biodegradability in Aquatic Systems

Reactive Red 120 is characterized by its high stability and resistance to degradation, leading to its persistence in aquatic environments. mdpi.comresearchgate.net Its complex molecular structure, which includes aromatic rings and azo bonds (-N=N-), makes it inherently difficult for microorganisms to break down through conventional biological wastewater treatment processes. redalyc.orgresearchgate.net This poor biodegradability is a significant concern, as the dye can remain in water bodies for extended periods, leading to long-term contamination. iwaponline.comjocpr.com

The high degree of aromaticity and the presence of sulfonate groups contribute to the dye's high solubility in water but also to its low biodegradability. redalyc.orgscielo.org.mx Conventional treatment methods are often ineffective at completely removing RR120 from textile effluents, allowing it to enter and persist in rivers and other water systems. mdpi.comresearchgate.net This persistence means that the dye and its byproducts can accumulate, posing a continuous threat to the aquatic environment. iwaponline.com

Formation of Potentially Carcinogenic Aromatic Amines under Anaerobic Conditions

A significant ecotoxicological concern associated with this compound is its potential to break down into harmful byproducts. Under anaerobic (oxygen-deficient) conditions, which can occur in sediments and certain wastewater treatment stages, the azo bonds in the RR120 molecule can be cleaved. redalyc.orgscielo.org.mxresearchgate.net This reductive cleavage results in the formation of aromatic amines. redalyc.orgnih.gov

Aromatic amines are a class of chemicals that includes known and suspected carcinogens. redalyc.orgscielo.org.mx The generation of these potentially carcinogenic compounds from a parent dye that is not itself carcinogenic represents a significant environmental health risk. nih.gov While the initial anaerobic breakdown decolorizes the wastewater by breaking the chromophoric azo linkage, it transforms the pollutant into a more hazardous form. preprints.orgnih.gov Further degradation of these aromatic amines typically requires aerobic (oxygen-rich) conditions, necessitating multi-stage treatment processes to achieve complete mineralization and detoxification. preprints.orgnih.gov

Impact on Aquatic Biota and Ecosystem Disruption

The release of this compound into aquatic ecosystems has direct and detrimental effects on living organisms. jocpr.com Effluents containing RR120 are toxic to aquatic flora and fauna, capable of causing significant ecological disruption. jocpr.com Even at very low concentrations, the intense color of the dye reduces light penetration into the water column. researchgate.netlu.lv This shading effect inhibits the photosynthesis of aquatic plants and algae, which form the base of the aquatic food web. researchgate.netnih.gov The reduction in photosynthetic activity can lead to decreased dissolved oxygen levels, further stressing aquatic life. researchgate.net

Genotoxic and Cytotoxic Effects of this compound on Biological Systems (e.g., Allium cepa L.)

Studies using the common onion, Allium cepa, as a bio-indicator have demonstrated the genotoxic and cytotoxic potential of this compound. jocpr.comresearchgate.net The Allium cepa test is a sensitive method for evaluating environmental pollutants' effects on genetic material. jocpr.comjst.go.jp Research has shown that exposure to RR120 leads to a significant, dose-dependent reduction in the mitotic index of Allium cepa root cells. jocpr.comresearchgate.net The mitotic index is a measure of cell proliferation, and its decrease indicates a cytotoxic, or cell-killing, effect. researchgate.net

Furthermore, RR120 has been observed to induce various chromosomal aberrations in the root cells. jocpr.comresearchgate.net These aberrations are a sign of clastogenic activity, meaning the dye can cause breaks or structural damage to chromosomes. researchgate.net

Table 1: Chromosomal Aberrations Induced by this compound in Allium cepa

| Type of Aberration | Description | Reference |

|---|---|---|

| Anaphase Bridge | A chromosome bridge formed during anaphase when sister chromatids fail to separate properly. | jocpr.comresearchgate.net |

| Multipolar Anaphase | Cell division where more than two poles are formed, leading to improper chromosome distribution. | jocpr.comresearchgate.net |

| Metaphase with Loss | Loss of chromosomes during the metaphase stage of cell division. | jocpr.comresearchgate.net |

| Stickiness | Chromosomes exhibit a sticky appearance, leading to clumping and irregular separation. | jocpr.comresearchgate.net |

These findings highlight the potential for RR120 to damage the genetic material of living organisms. jocpr.comjocpr.com Similar genotoxic effects, such as the formation of micronuclei and other nuclear abnormalities, have also been documented in fish exposed to the dye. lu.lv

Contribution to Eutrophication, Odor, Color, and Turbidity of Water Bodies

The discharge of untreated textile effluents containing this compound significantly degrades the physical and chemical quality of water bodies. iwaponline.comresearchgate.net The most immediate and visible impact is the intense coloration of the receiving water, which is aesthetically displeasing and reduces light penetration. researchgate.netnih.gov This coloration, along with the presence of dissolved and suspended solids in the effluent, increases the water's turbidity. researchgate.netcbd.int

High turbidity and the presence of organic dye molecules can lead to unpleasant odors in the water. researchgate.netnih.gov Moreover, the organic load and chemicals present in the dye effluent can contribute to eutrophication. iwaponline.comresearchgate.net Eutrophication is the enrichment of water with nutrients, which can stimulate excessive growth of algae (algal blooms). mdpi.com When these blooms die and decompose, they consume large amounts of dissolved oxygen, creating hypoxic (low oxygen) conditions that are harmful to fish and other aquatic organisms. mdpi.com

Compound Information

Advanced Remediation Technologies for Reactive Red 120 Contamination

Adsorption-Based Treatment Strategies for Reactive Red 120

Adsorption is a surface phenomenon where the dye molecules (adsorbate) accumulate on the surface of a solid material (adsorbent). The effectiveness of this process is highly dependent on the physicochemical properties of the adsorbent, such as surface area, porosity, and the presence of functional groups. The quest for cost-effective and highly efficient adsorbents has led to the investigation of a wide array of materials.

Recent research has focused on developing and utilizing novel adsorbents from various sources, including minerals, carbonaceous materials, biomass, polymers, and industrial by-products.

Natural and synthetic minerals have demonstrated significant potential for RR120 adsorption due to their unique layered structures and surface chemistry.

Mg-Hydrotalcites: Magnesium-based hydrotalcite materials, such as magnesium aluminum hydrotalcite (HDL-MgAl) and magnesium iron hydrotalcite (HDL-MgFe), have been evaluated for RR120 removal. researchgate.netcbafjvn.com A study found that the alkaline properties of these materials are more crucial for dye removal than their specific surface area. nih.gov HDL-MgAl, in particular, showed excellent adsorption capacity due to strong interactions between its basic sites and the dye molecules. researchgate.net The adsorption process is best described by the pseudo-second-order kinetic model and fits well with the Langmuir and Redlich-Peterson isotherm models. researchgate.netmdpi.com Optimal removal of about 90% was achieved with adsorbent dosages of 2.0-2.5 g/L and a contact time of 60 minutes. nih.gov

Clay: Clay minerals, with their colloidal properties, are effective adsorbents for dyes. iwaponline.com A raw Tunisian clay composed of kaolinite (B1170537), smectite, and illite (B577164) has been shown to be efficient in removing the anionic dye RR120. iwaponline.comamericanelements.com Research indicates that kaolinite plays a primary role in the adsorption process, facilitated by its acidic surface sites and exchangeable aluminum (III) cations that act as bridges to the dye molecules. americanelements.com Modified halloysite (B83129), a type of clay mineral, has also been investigated. Sulfuric acid-modified halloysite (H-SA) exhibited a maximum adsorption capacity of 75.76 µmol/g for RR-120. rsc.org

Clinoptilolite: Clinoptilolite, a natural zeolite, is recognized for its adsorption and ion-exchange capabilities. While specific studies focusing solely on clinoptilolite for RR120 are limited, its known properties for adsorbing various pesticides and other pollutants from aqueous solutions suggest its potential in this application. fishersci.es

Aminopropyl Functionalized Magnesium Phyllosilicate: This synthetic organoclay has shown remarkable performance in RR120 removal. x-mol.comresearchgate.net Research has demonstrated an exceptionally high maximum adsorption capacity of 229.9 mg/g. researchgate.netexportersindia.com The removal mechanism is proposed to be a combination of adsorption and precipitation of the dye/silicate complex. researchgate.net The adsorption kinetics follow a pseudo-second-order model, and the Langmuir isotherm best describes the equilibrium data. researchgate.netexportersindia.com

Table 1: Adsorption Capacities of Mineral-Based Adsorbents for this compound

| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|

| Mg-Hydrotalcite (HDL-MgAl) | 27.07 | mdpi.com |

| Mg-Hydrotalcite (HDL-MgFe) | 14.08 | mdpi.com |

| Sulfuric Acid-Modified Halloysite | 75.76 (µmol/g) | rsc.org |

| Aminopropyl Functionalized Magnesium Phyllosilicate | 229.9 | researchgate.netexportersindia.com |

Carbon-based materials are widely used as adsorbents due to their high porosity, large surface area, and favorable surface chemistry.

Activated Carbon: Activated carbon is a well-established adsorbent for dye removal. researcher.life However, its high operational cost can be a limitation. iwaponline.com Activated carbon derived from cumin herb wastes has been used for RR-120 removal, showing the influence of parameters like dye concentration and pH on its efficiency. ut.ac.ir

Rice Straw Charcoal: As an agricultural byproduct, rice straw can be converted into charcoal (RSC) to serve as a low-cost adsorbent. researchgate.netiwaponline.comut.ac.ir Studies have shown that RSC can achieve up to 95% removal of RR120 under optimal conditions. iwaponline.comut.ac.ir The maximum adsorption capacity for RSC was found to be 4.43 mg/g, with the Langmuir isotherm and pseudo-second-order kinetic model providing the best fit for the experimental data. researchgate.netiwaponline.comut.ac.ir

Mahogany Wood/Bark Charcoal: Charcoal derived from mahogany wood (MWC) and bark (MBC) has been investigated as a biosorbent for RR120. researchgate.netresearchgate.netnih.gov Maximum removal efficiencies of 78% for MWC and 88% for MBC were achieved. researchgate.netresearchgate.netdavidpublisher.com The maximum adsorption capacities were determined to be 3.806 mg/g for MWC and 5.402 mg/g for MBC. researchgate.netresearchgate.netdavidpublisher.com The adsorption process followed the pseudo-second-order model, suggesting chemisorption. researchgate.netresearchgate.net

Regenerated Spent Carbon: To improve economic feasibility, regeneration of spent activated carbon is crucial. nih.gov Thermal regeneration (pyrolysis) of spent granular activated carbon (GAC) has been shown to produce an adsorbent with a capacity close to that of new GAC for RR120 removal. researchgate.net

Table 2: Adsorption Capacities of Carbonaceous Adsorbents for this compound

| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|

| Rice Straw Charcoal (RSC) | 4.43 | researchgate.netiwaponline.comut.ac.ir |

| Mahogany Wood Charcoal (MWC) | 3.806 | researchgate.netresearchgate.netdavidpublisher.com |

| Mahogany Bark Charcoal (MBC) | 5.402 | researchgate.netresearchgate.netdavidpublisher.com |

The use of abundant and low-cost biomass as a source for adsorbents is an environmentally friendly approach to wastewater treatment.

Chitosan (B1678972): Chitosan, a cationic polysaccharide derived from chitin, is a well-known biosorbent for various pollutants, including dyes. iwaponline.comresearchgate.net It can be used in various forms, such as in magnetic nanoparticles coated with chitosan, to effectively remove RR120. researchgate.net One study showed that chitosan modified with zero-valent iron nanoparticles had an adsorptive capability of 3.017 mg/g for RR120. dntb.gov.ua

Cross-linked Chitosan-Epichlorohydrin Biobeads: To enhance its stability and adsorption capacity, chitosan can be cross-linked. Cross-linked chitosan-epichlorohydrin biobeads (CEB) have been prepared and shown to be effective for RR120 removal. iwaponline.comresearchgate.netuoi.grmohe.gov.my These biobeads exhibited an adsorption capacity of 81.3 mg/g at 303 K. iwaponline.comresearchgate.net The adsorption mechanism involves hydrogen bonding, electrostatic attractions, and n-π stacking interactions. iwaponline.comresearchgate.netmohe.gov.my

Table 3: Adsorption Capacities of Biomass-Derived Adsorbents for this compound

| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|

| Chitosan-modified zero-valent iron nanoparticle | 3.017 | dntb.gov.ua |

| Cross-linked Chitosan-Epichlorohydrin Biobeads | 81.3 | iwaponline.comresearchgate.net |

Synthetic polymers are also being explored for their potential in dye adsorption.

Polyamide Nylon 6 Microplastics: The adsorption of RR120 by polyamide nylon 6 (PN6) microplastics has been investigated. iwaponline.com The study found a maximum uptake of 3.96 mg/g at pH 2.0 and 295 K. bohrium.comacademicjournals.org The adsorption process was determined to be spontaneous and exothermic, following the pseudo-second-order kinetic model and fitting the Langmuir isotherm model well. bohrium.comacademicjournals.org The primary interaction mechanisms are believed to be H-bonding and electrostatic interactions. bohrium.com

Table 4: Adsorption Capacity of Polymeric Adsorbent for this compound

| Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|

| Polyamide Nylon 6 Microplastics | 3.96 | bohrium.comacademicjournals.org |

Utilizing industrial wastes as adsorbents presents a dual benefit of waste management and pollution control.

Fly Ash: Fly ash, a byproduct of coal combustion, has been studied for the removal of various reactive dyes. bioline.org.br One study reported an adsorption capacity of 87.41 mg/g for Reactive Red 198. Another investigation found that oxygen furnace slag, a similar industrial by-product, had an adsorption capacity of 84.5 mg/g for this compound.

Metal Hydroxide (B78521) Sludge: Sludge from industrial wastewater treatment, particularly metal hydroxide sludge, can be used as a low-cost adsorbent. Studies on the adsorption of RR120 by metal hydroxide sludge have shown that the process is endothermic and likely involves chemical adsorption. The adsorption capacity of such sludges for various reactive dyes has been reported to be in the range of 44 to 60 mg/g. Activated carbon developed from tannery sludge has also shown potential for removing reactive dyes. mdpi.comacademicjournals.org

Table 5: Adsorption Capacities of Industrial By-product and Sludge-Based Adsorbents

| Adsorbent Material | Dye | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|

| Oxygen Furnace Slag | This compound | 84.5 | |

| Fly Ash | Reactive Red 198 | 87.41 | |

| Metal Hydroxide Sludge | Various Reactive Dyes | 44 - 60 |

Polymeric Adsorbents (e.g., Polyamide Nylon 6 Microplastics)

Optimization of Adsorption Parameters for this compound Uptake

The successful removal of RR120 from aqueous solutions through adsorption is a multifaceted process influenced by a variety of factors. These include the initial concentration of the dye, the amount of adsorbent used, the pH of the solution, the duration of contact between the adsorbent and the dye, the temperature of the system, and the presence of other ions.

The initial concentration of RR120 in a solution significantly affects the adsorption capacity of the adsorbent. Research has shown that an increase in the initial dye concentration generally leads to a higher adsorption capacity at equilibrium. deswater.commdpi.com For instance, when using cross-linked chitosan-epichlorohydrin biobeads (CEB), the equilibrium adsorption capacity was observed to increase from 5.4 to 74.3 mg/g as the initial RR120 concentration was raised from 30 to 400 mg/L. deswater.com This phenomenon is attributed to the higher driving force provided by the increased concentration gradient, which facilitates the mass transfer of dye molecules from the aqueous phase to the surface of the adsorbent. mdpi.comiwaponline.com

Conversely, the percentage of dye removal often decreases as the initial concentration increases. ut.ac.irbioline.org.br This is because at a fixed adsorbent dosage, the available active sites become saturated at higher dye concentrations. ut.ac.irbioline.org.br For example, with Mahagoni wood charcoal (MWC) and Mahagoni bark charcoal (MBC), the removal percentage of RR120 decreased from 78% to 65% and 88% to 76%, respectively, as the initial dye concentration increased from 5 to 50 mg/L. ut.ac.ir Similarly, using rice straw charcoal (RSC), the removal percentage of RR120 decreased from 94.58% to 58.94% when the initial concentration was increased from 5 to 70 mg/L. iwaponline.com

Table 1: Effect of Initial this compound Concentration on Adsorption Capacity

| Adsorbent | Initial Concentration (mg/L) | Adsorption Capacity (mg/g) | Removal Percentage (%) | Reference |

| Cross-linked chitosan-epichlorohydrin biobeads (CEB) | 30 - 400 | 5.4 - 74.3 | - | deswater.com |

| Polyamide Nylon 6 (PN6) microplastics | 10 - 60 | 1.25 - 3.92 (at 295 K) | - | mdpi.com |

| Rice Straw Charcoal (RSC) | 5 - 70 | 0.47 - 4.13 | 94.58 - 58.94 | iwaponline.com |

| Mahagoni Wood Charcoal (MWC) | 5 - 50 | - | 78 - 65 | ut.ac.ir |

| Mahagoni Bark Charcoal (MBC) | 5 - 50 | - | 88 - 76 | ut.ac.ir |

| Tannery sludge activated carbon (SC600) | 10 - 60 | 8.511 - 34.266 | - | bioline.org.br |

The dosage of the adsorbent is a critical factor in the removal of RR120, with a higher dosage generally leading to a greater percentage of dye removal. deswater.comiwaponline.com This is due to the increased surface area and the greater number of available adsorption sites at higher adsorbent concentrations. deswater.comiwaponline.com For instance, when using rice straw charcoal (RSC), increasing the adsorbent dosage from 1 to 20 g/L resulted in an increase in dye removal efficiency from 11.7% to 96.92%. iwaponline.com Similarly, with cross-linked chitosan-epichlorohydrin biobeads (CEB), the removal percentage increased rapidly with an increase in adsorbent mass up to 0.5 g. deswater.com

However, the adsorption capacity per unit mass of the adsorbent tends to decrease as the dosage increases. iwaponline.com This is often attributed to the overlapping or aggregation of adsorption sites, which makes many of them inaccessible to the dye molecules. iwaponline.com For example, with RSC, the adsorption capacity of RR120 decreased from 2.34 to 0.97 mg/g as the dose was increased from 1 to 20 g/L. iwaponline.com

Table 2: Influence of Adsorbent Dosage on this compound Removal

| Adsorbent | Dosage (g/L or g) | Removal Percentage (%) | Adsorption Capacity (mg/g) | Reference |

| Rice Straw Charcoal (RSC) | 1 - 20 g/L | 11.7 - 96.92 | 2.34 - 0.97 | iwaponline.com |

| Cross-linked chitosan-epichlorohydrin biobeads (CEB) | 0.02 - 1.2 g | Rapid increase up to 0.5 g | - | deswater.com |

| Mg-hydrotalcites (HDL-MgAl) | 0.5 g/L | 78.8 | - | |

| Bentonite (B74815) modified by CTAB | up to 0.1 g | 95 | - | neptjournal.com |

| Areca Catechu husk activated carbon | 0.4 g | 99.78 | - | uitm.edu.my |

The pH of the aqueous solution plays a pivotal role in the adsorption of RR120, as it influences the surface charge of the adsorbent and the degree of ionization of the dye molecules. iwaponline.comut.ac.ir RR120 is an anionic dye containing sulfonate groups. iwaponline.commdpi.com In acidic conditions (low pH), the surface of many adsorbents becomes protonated, resulting in a positive surface charge. iwaponline.comut.ac.ir This positive charge enhances the electrostatic attraction between the adsorbent and the anionic dye molecules, leading to higher removal efficiency. iwaponline.comut.ac.ir

Numerous studies have reported maximum RR120 adsorption at acidic pH values, typically between 2 and 3. mdpi.comiwaponline.comut.ac.ir For example, the maximum uptake of RR120 by polyamide nylon 6 (PN6) microplastics was achieved at pH 2.0. mdpi.com Similarly, the highest removal of RR120 using Mahagoni wood and bark charcoal, as well as rice straw charcoal, was observed at pH 3. iwaponline.comut.ac.ir As the pH increases towards alkaline conditions, the adsorbent surface tends to become negatively charged, leading to electrostatic repulsion with the anionic dye molecules. mdpi.com Furthermore, an excess of hydroxide ions (OH-) in the solution can compete with the dye anions for the available adsorption sites, further reducing the removal efficiency. deswater.comneptjournal.com

Table 3: Optimal pH for this compound Adsorption by Various Adsorbents

| Adsorbent | Optimal pH | Removal Efficiency at Optimal pH (%) | Reference |

| Polyamide Nylon 6 (PN6) microplastics | 2.0 | - | mdpi.com |

| Rice Straw Charcoal (RSC) | 3 | 94.46 | iwaponline.com |

| Cross-linked chitosan-epichlorohydrin biobeads (CEB) | 3 | - | deswater.com |

| Mahagoni Wood and Bark Charcoal (MWC & MBC) | 3 | 90 | ut.ac.ir |

| Modified Halloysite (H-SA) | 2 | 68 | mdpi.com |

| Bentonite modified by CTAB | 3.5 | 91 | neptjournal.com |

The contact time between the adsorbent and the RR120 solution is a crucial parameter for reaching adsorption equilibrium. The adsorption process is typically rapid in the initial stages, with a significant amount of dye being removed within a short period. iwaponline.comut.ac.ir This is due to the abundance of available active sites on the adsorbent surface. iwaponline.com

As time progresses, the rate of adsorption slows down as the active sites become progressively occupied by the dye molecules. iwaponline.com Eventually, a state of equilibrium is reached where the rate of adsorption equals the rate of desorption, and no further significant dye removal occurs. mdpi.comiwaponline.com The time required to reach this equilibrium varies depending on the adsorbent material and the experimental conditions. For instance, with polyamide nylon 6 microplastics, equilibrium was reached after 7 hours. mdpi.com In another study using rice straw charcoal, equilibrium was attained at 120 minutes, with 61% of the removal occurring within the first 15 minutes. iwaponline.com For Mahagoni wood and bark charcoal, the equilibrium time was found to be 150 minutes. ut.ac.ir

Table 4: Equilibrium Time for this compound Adsorption

| Adsorbent | Equilibrium Time | Initial Rapid Adsorption | Reference |

| Polyamide Nylon 6 (PN6) microplastics | 7 hours | - | mdpi.com |

| Rice Straw Charcoal (RSC) | 120 minutes | 61% removal in the first 15 minutes | iwaponline.com |

| Mahagoni Wood and Bark Charcoal (MWC & MBC) | 150 minutes | - | ut.ac.ir |

| Areca Catechu husk activated carbon | 210 minutes | - | uitm.edu.my |

| Cationic surfactant intercalated-montmorillonite (OMt) | 480 minutes | - | tci-thaijo.org |

| Bentonite modified by CTAB | 10 minutes | - | neptjournal.com |

Temperature is a significant parameter that can influence the adsorption capacity of RR120. The effect of temperature indicates whether the adsorption process is exothermic or endothermic. In an exothermic process, the adsorption capacity decreases as the temperature increases, while in an endothermic process, it increases with temperature.

Several studies have shown that the adsorption of RR120 is an exothermic process. For example, the adsorption of RR120 onto polyamide nylon 6 (PN6) microplastics decreased as the temperature was raised from 295 K to 313 K. mdpi.com At a concentration of 60 mg/L, the adsorption capacity decreased from 3.92 to 3.39 mg/g with this temperature increase. mdpi.com Similarly, research on bentonite modified by CTAB showed that dye removal efficiency decreased as the temperature rose from 303 K to 313 K and 323 K, also indicating an exothermic nature. neptjournal.com

Conversely, some studies have reported an endothermic adsorption process for RR120. For instance, the uptake of RR120 by cationic surfactant intercalated-montmorillonite (OMt) increased with temperature, suggesting an endothermic process. tci-thaijo.org Another study using Jatropha curcas shells also observed an increase in removal capacity with a rise in temperature from 298 K to 323 K. researchgate.net

Table 5: Effect of Temperature on this compound Adsorption

| Adsorbent | Temperature Range | Effect on Adsorption | Nature of Process | Reference |

| Polyamide Nylon 6 (PN6) microplastics | 295 K - 313 K | Decrease | Exothermic | mdpi.com |

| Bentonite modified by CTAB | 293 K - 323 K | Increase up to 303 K, then decrease | Exothermic | neptjournal.com |

| Cationic surfactant intercalated-montmorillonite (OMt) | - | Increase | Endothermic | tci-thaijo.org |

| Jatropha curcas shells | 298 K - 323 K | Increase | Endothermic | researchgate.net |

| Aminopropyl functionalized magnesium phyllosilicate | 298.15 K - 318.15 K | Decrease | Exothermic | researchgate.net |

In real wastewater scenarios, various co-existing ions, such as phosphate (B84403) (PO₄³⁻) and nitrate (B79036) (NO₃⁻), can be present, potentially interfering with the adsorption of RR120. This interference can occur through competition for the same adsorption sites.

However, a study on the adsorption of RR120 by polyamide nylon 6 (PN6) microplastics found that the presence of phosphate or nitrate ions had a negligible effect on dye sorption. mdpi.comresearchgate.net This suggests a lack of an antagonistic effect between the dye and these competing anions. mdpi.comresearchgate.net The strong adsorption of RR120 in this case was attributed to a combination of electrostatic interactions and the formation of hydrogen bonds between the hydroxyl groups of the dye and the carbonyl moieties of the adsorbent. mdpi.com This multisite interaction appears to give RR120 a competitive advantage over simpler anionic competitors like phosphate and nitrate. mdpi.com

Temperature Effects on Adsorption Capacity

Adsorbent Regeneration and Reusability Studies for this compound Removal

The economic feasibility of using adsorption for dye removal is greatly influenced by the ability to regenerate and reuse the adsorbent material. Research has shown that various adsorbents saturated with this compound (RR120) can be successfully regenerated for multiple cycles. The selection of an appropriate eluting agent, which is used to remove the adsorbed dye, is crucial and is determined by the adsorbent's properties and the nature of the dye-adsorbent interaction.

Commonly, acidic and basic solutions are effective for regeneration. For example, spent granular activated carbon (GAC) has been regenerated both thermally through pyrolysis and chemically using a 6.0 M NaOH solution. scientific.netproquest.com The thermally regenerated GAC showed adsorption capacity close to that of new GAC. scientific.netproquest.comresearchgate.net In another study, a lower desorption rate for RR120 from Mahagoni wood and bark charcoal suggested strong binding forces between the dye and the adsorbent. researchgate.net The potential for regeneration is a key factor in making adsorption a cost-effective and sustainable method for treating dye-contaminated wastewater. ut.ac.ir

Table 1: Adsorbent Regeneration and Reusability for this compound Removal

| Adsorbent Material | Eluting Agent/Regeneration Method | Key Findings |

|---|---|---|

| Spent Granular Activated Carbon (GAC) | Pyrolysis (thermal) and 6.0 M NaOH (chemical) | Pyrolysis resulted in adsorption capacity comparable to virgin GAC. scientific.netproquest.comresearchgate.net |

| Mahagoni Wood and Bark Charcoal | Not specified | Low desorption rate indicated strong adsorbent-dye binding. researchgate.net |

| Chitosan Flakes | NaOH solution | Chitosan flakes demonstrated reusability for further dye adsorption after desorption with NaOH. scirp.org |

Pilot-Scale and Column Adsorption Studies for this compound Treatment

To assess the practical application of adsorbents for industrial-scale wastewater treatment, continuous-flow column studies are essential. These studies help in understanding the breakthrough characteristics of the adsorbent, which is critical for designing pilot-scale systems. The performance in a column is often evaluated by varying parameters such as bed height, flow rate, and the initial concentration of the dye.

Studies using low-cost adsorbents like cotton shell and neem bark in fixed-bed columns have been conducted to evaluate their effectiveness in removing RR120. erode-sengunthar.ac.inresearchgate.net The effects of bed height, feed flow rate, and inlet dye concentration on the breakthrough curve were investigated. erode-sengunthar.ac.inresearchgate.net In a mini-column test, the adsorption capacity of different granular activated carbons (GACs) was compared, confirming the order of new GAC > pyrolyzed GAC > chemically treated GAC > spent GAC. scientific.netproquest.comresearchgate.net These column studies are a crucial step in scaling up the adsorption process from batch experiments to real-world applications. tandfonline.com

Table 2: Column Adsorption Studies for this compound Treatment

| Adsorbent Material | Study Type | Investigated Parameters | Key Findings |

|---|---|---|---|

| Cotton Shell and Neem Bark | Fixed-bed column | Bed height, feed flow rate, inlet RR120 concentration. erode-sengunthar.ac.inresearchgate.net | The modified dose-response model best-fitted the breakthrough curves under experimental conditions. erode-sengunthar.ac.in |

| Granular Activated Carbon (GAC) - new, pyrolyzed, chemically treated, and spent | Mini-column test | Adsorption capacity. | The order of adsorption capacity was new GAC > pyrolyzed GAC > chemically treated GAC > spent GAC. scientific.netproquest.comresearchgate.net |

Adsorption in Non-Aqueous Dyeing Systems (e.g., Decamethylcyclopentasiloxane)

A significant portion of water pollution from the textile industry comes from the dyeing process. An alternative approach to reduce water consumption is non-aqueous dyeing, which uses solvents like decamethylcyclopentasiloxane (B1670010) (D5). In these systems, it is still necessary to remove residual dye from the solvent to enable its reuse.

Research has explored the adsorption kinetics of C.I. This compound in a D5 non-aqueous dyeing system. mdpi.comresearchgate.netresearchgate.net It was found that the adsorption kinetics could be well-described by the pseudo-second-order kinetic model. mdpi.comresearchgate.net The study also investigated the influence of inorganic salts on the dyeing properties, finding that while salts can increase the adsorption rate, they have a minimal effect on the final dye uptake. mdpi.comresearchgate.netresearchgate.net This indicates that reactive dyes can be successfully used in non-aqueous systems without the need for salts. mdpi.comresearchgate.net

Advanced Oxidation Processes (AOPs) for this compound Degradation

Advanced Oxidation Processes (AOPs) are a class of chemical treatments that utilize highly reactive hydroxyl radicals (•OH) to oxidize and break down organic pollutants. These methods are particularly effective for degrading complex and persistent dye molecules like RR120.

Homogeneous Advanced Oxidation Processes

In homogeneous AOPs, the catalyst is dissolved in the same phase as the pollutant, typically an aqueous solution.

The Fenton process uses a mixture of hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺) to generate hydroxyl radicals, proving effective in degrading RR120. The efficiency of this process is significantly influenced by factors such as pH, and the concentrations of H₂O₂, Fe²⁺, and the dye itself. anjs.edu.iq Optimal conditions for the degradation of a 7.5×10⁻⁵ M RR120 solution were found to be a pH of 3.5, an H₂O₂ concentration of 1.1×10⁻³ M, and a Fe²⁺ concentration of 1.0×10⁻⁴ M, achieving 96% decolorization in 15 minutes. anjs.edu.iq

The photo-Fenton process enhances the Fenton reaction by using UV or solar light, which accelerates the regeneration of Fe²⁺ and the production of hydroxyl radicals. scielo.org.mxuns.ac.rsresearchgate.net This leads to a more efficient discoloration and degradation of the RR120 dye. scielo.org.mxresearchgate.net Studies have shown that the photo-Fenton process can achieve up to 90% removal of chemical oxygen demand (COD), indicating a high degree of mineralization of the dye. scielo.org.mxresearchgate.netscielo.org.mx The degradation of RR120 by the photo-Fenton process has been shown to be highly effective, with over 90% decolorization occurring in a short time frame under sunlight. neptjournal.com The process is influenced by the initial pH, with acidic conditions around pH 3 being optimal. casaverdeambiental.com.br

Table 3: Fenton and Photo-Fenton Oxidation of this compound

| Process | Key Parameters | Efficiency |

|---|---|---|

| Fenton | pH, H₂O₂ concentration, Fe²⁺ concentration, RR120 concentration. anjs.edu.iq | 96% decolorization in 15 minutes under optimal conditions. anjs.edu.iq |

| Photo-Fenton | Visible light irradiation, pH ~3, H₂O₂ as an oxidant. scielo.org.mxresearchgate.net | Up to 90% COD removal. scielo.org.mxresearchgate.netscielo.org.mx |

| Photo-Fenton (Sunlight) | Ferrioxalate complexes. neptjournal.com | Over 90% decolorization in 90-120 minutes. neptjournal.com |

Ozonation and H2O2-based Oxidation Systems

Ozonation is a powerful AOP that has been successfully applied to the treatment of textile effluents containing RR120. nih.govtandfonline.comresearchgate.net The process involves bubbling ozone (O₃) through the wastewater, where it directly attacks the dye molecules, leading to decolorization and degradation. nih.govtandfonline.comresearchgate.net Studies have shown that ozonation can achieve almost complete decolorization of RR120 solutions. nih.govresearchgate.net For instance, with an ozone concentration of 12.8 mg/L, near-complete color removal was observed after 150 minutes. nih.govresearchgate.net The process also leads to a significant reduction in the Chemical Oxygen Demand (COD) and an increase in the BOD5/COD ratio, indicating an enhancement in biodegradability. nih.govtandfonline.comnih.gov The degradation of RR120 by ozonation involves the cleavage of the azo group and the formation of intermediate products like formic and oxalic acid. nih.govtandfonline.comcapes.gov.br

Hydrogen peroxide (H₂O₂) can also be used in combination with ultraviolet (UV) light as an effective AOP for RR120 degradation. The UV/H₂O₂ process generates hydroxyl radicals that oxidize the dye. Studies have demonstrated that this method can achieve very high degradation efficiencies. For a 50 mg/L dye solution, a 99.96% degradation was achieved in 20 minutes with the addition of 20 ml/L of H₂O₂. dal.cathescipub.comthescipub.com Increasing the H₂O₂ concentration generally improves the oxidation efficiency and reduces the required reaction time. dal.cathescipub.comthescipub.com

Table 4: Ozonation and H₂O₂-based Oxidation of this compound

| Process | Key Parameters | Efficiency |

|---|---|---|

| Ozonation | Ozone concentration of 12.8 mg/L. nih.govresearchgate.net | Almost complete decolorization after 150 minutes. nih.govresearchgate.net |

| UV/H₂O₂ | 20 ml/L H₂O₂ for 50 mg/L dye solution. dal.cathescipub.comthescipub.com | 99.96% degradation in 20 minutes. dal.cathescipub.comthescipub.com |

Electrochemical Oxidation of this compound

Electrochemical oxidation is an effective method for the treatment of textile effluents containing dyes like this compound. researchgate.netacs.org This process involves the generation of powerful oxidizing agents, such as hydroxyl radicals and hypochlorite (B82951) ions, which can degrade the complex organic molecules of the dye. researchgate.net The efficiency of electrochemical oxidation is influenced by several factors, including the type of anode used, current density, and the composition of the electrolyte. acs.orgresearchgate.net

Studies have compared the effectiveness of different anode materials. For instance, Boron-Doped Diamond (BDD) anodes have been shown to be highly effective, capable of complete mineralization of this compound to carbon dioxide. researchgate.net In contrast, Dimensionally Stable Anodes (DSA) like Ti/IrO₂–RuO₂, while still effective at decolorization, may result in the formation of aromatic intermediates. researchgate.net Research using graphite (B72142) anodes has also demonstrated high removal efficiency. In one study, under optimal conditions (RR120 concentration of 200 mg/L, NaCl concentration of 7914.29 mg/L, current intensity of 0.12 A, and a reaction time of 30 minutes), electro-oxidation achieved a 99.44% removal of RR120. d-nb.info The presence of salts like NaCl in the wastewater can enhance the process by promoting conductivity and the generation of hypochlorite ions. researchgate.net

The mechanism of degradation can be either direct, where the dye molecule is oxidized directly at the anode surface, or indirect, where an electro-generated oxidant in the bulk solution attacks the dye. researchgate.net Cyclic voltammetric studies suggest that the electrochemical oxidation of this compound often proceeds via an indirect mechanism mediated by species like hypochlorite. acs.org

Heterogeneous Advanced Oxidation Processes

Photocatalytic Degradation using Titanium Dioxide (TiO₂) and Zinc Oxide (ZnO)

Photocatalysis has been extensively studied for the degradation of this compound, with titanium dioxide (TiO₂) and zinc oxide (ZnO) being the most commonly used photocatalysts. nih.govacs.orgresearchgate.net This process utilizes semiconductor materials which, upon irradiation with light of appropriate wavelength, generate electron-hole pairs that lead to the formation of highly reactive hydroxyl radicals.

Titanium Dioxide (TiO₂): TiO₂ is a widely used photocatalyst due to its high efficiency, chemical stability, and low cost. scispace.com The photocatalytic degradation of RR120 using TiO₂ is influenced by parameters such as catalyst loading, pH, and initial dye concentration. scispace.comuniroma1.it Studies have shown that increasing the TiO₂ concentration generally enhances the degradation rate up to an optimal point, beyond which the effect may plateau or decrease due to light scattering and particle agglomeration. scispace.com For example, one study found the optimum catalyst loading for the degradation of RR 120 to be 2.5 g/L. scispace.com The degradation of RR120 using TiO₂ often follows Langmuir-Hinshelwood kinetics. nih.gov The efficiency of TiO₂ can be further enhanced by modifying it, for instance, by loading it with activated carbon derived from biomass, which can improve charge separation and enhance photocatalytic activity. nih.govuniroma2.it

Zinc Oxide (ZnO): ZnO is another effective photocatalyst for the degradation of RR120. acs.orgsemanticscholar.org Similar to TiO₂, its efficiency is dependent on operational parameters. Research has indicated that the photocatalytic degradation of a reactive red dye using ZnO under solar light achieved 99% color removal and 90% COD reduction at an optimal pH of 8 and an H₂O₂ concentration of 100 mg/L. semanticscholar.org The photocatalytic activity of ZnO can be significantly improved by doping it with other metals. For instance, Zr-codoped Ag-ZnO has demonstrated superior efficiency for the mineralization of RR120 under solar light at a neutral pH compared to undoped ZnO and even commercial TiO₂-P25. acs.orgnih.gov The mechanism for the enhanced efficiency of doped ZnO often involves increased absorbance in the visible light region and better charge separation. nih.gov

| Photocatalyst | Optimal Conditions | Degradation Efficiency | Reference |

|---|---|---|---|

| TiO₂ | Catalyst loading: 2.5 g/L, pH: 4.1 | Degradation rate increases with catalyst loading up to the optimum. | scispace.com |

| TiO₂/Xanthan Gum | pH: 5, Dye conc.: 25 mg/L, Catalyst conc.: 25 mg/L, H₂O₂ conc.: 400 mg/L, Time: 120 min | 92.5% | mdpi.com |

| ZnO | pH: 8, H₂O₂ conc.: 100 mg/L, Dye conc.: 25 mg/L | 99% color removal, 90% COD reduction | semanticscholar.org |

| Zr-loaded Ag-ZnO | pH: 7 | Almost complete degradation in 30 min under solar light. | acs.org |

Sonocatalytic and Sonophotocatalytic Degradation of this compound

Sonocatalysis and sonophotocatalysis are emerging AOPs that utilize ultrasound to enhance the degradation of pollutants. scispace.comwaset.org Sonolysis, the application of ultrasound, contributes to degradation through acoustic cavitation, which involves the formation, growth, and collapse of microbubbles, leading to localized high temperatures and pressures and the generation of reactive radicals. scispace.comresearchgate.net

In sonocatalysis, the presence of a catalyst enhances the effects of ultrasound. For the degradation of this compound, graphene-oxide (GO)-Fe³⁺ hybrid nanosheets have been shown to have high bleaching efficiency. researchgate.netnih.gov The degradation can be further enhanced by the addition of oxidants like peroxomonosulphate (PMS) and hydrogen peroxide (H₂O₂). nih.gov

Sonophotocatalysis combines sonolysis and photocatalysis, leading to a synergistic effect and accelerated degradation rates. scispace.comaip.org The ultrasonic waves can deaggregate photocatalyst particles, increasing the available surface area and enhancing catalytic activity. scispace.comaip.org In the sonophotocatalytic degradation of RR120 using TiO₂, the degradation rate was significantly higher than with either sonolysis or photocatalysis alone. scispace.com The degradation efficiency in this combined process is influenced by parameters such as pH, catalyst loading, and initial dye concentration. aip.orgaip.org For instance, one study reported that increasing the TiO₂ loading from 0.5 to 2.5 g/L in a sonophotocatalytic system increased the degradation efficiency after 80 minutes from 47.5% to 82.2%. aip.org

| Process | Catalyst/Conditions | Key Findings | Reference |

|---|---|---|---|

| Sonocatalysis | Graphene-oxide (GO)-Fe³⁺ | Effective bleaching of RR120; enhanced by oxidants (PMS > H₂O₂). | nih.gov |

| Sonophotocatalysis | TiO₂ (2.5 g/L), pH 2-4 | 82.2% degradation efficiency after 80 minutes. | aip.org |

| Sonophotocatalysis | TiO₂ | Synergistic effect observed, with faster degradation than individual processes. | scispace.com |

Hydrodynamic Cavitation for this compound Decolorization

Hydrodynamic cavitation (HC) is another AOP that utilizes the energy released from the collapse of cavitation bubbles to degrade pollutants. dypgroup.edu.inresearchgate.net Cavitation is generated by passing the liquid through a constriction like an orifice plate or a venturi, causing a pressure drop and the formation of vapor cavities. researchgate.net

The decolorization of this compound using HC has been shown to follow first-order kinetics. dypgroup.edu.inresearchgate.net The efficiency of the process is dependent on various parameters including the geometry of the orifice plate, operating pressure, initial dye concentration, temperature, and pH. dypgroup.edu.in One study achieved approximately 74% decolorization of RR120 using HC alone at an operating pressure of 3.5 kg/cm ², a temperature of 30°C, a pH of 2, and an initial dye concentration of 10 mg/L. dypgroup.edu.inresearchgate.net The degradation rate can be significantly enhanced by the addition of an oxidizing agent like hydrogen peroxide (H₂O₂). The addition of H₂O₂ at an optimal concentration of 120 mg/L increased the decolorization rate to 97.5%. dypgroup.edu.in However, an excess amount of H₂O₂ can act as a scavenger for hydroxyl radicals, thereby reducing the degradation efficiency. dypgroup.edu.in

Gamma Irradiation for this compound Degradation

Gamma irradiation is a powerful AOP that uses high-energy gamma rays to induce the radiolysis of water, generating highly reactive species such as hydrated electrons (e⁻aq), hydroxyl radicals (•OH), and hydrogen atoms (H•). researchgate.netpaspk.org These species can effectively decolorize and degrade complex dye molecules like this compound. iwaponline.comjcsp.org.pk

The degradation of RR120 by gamma radiation is influenced by the absorbed dose, initial dye concentration, and pH. researchgate.netiwaponline.com The percentage of degradation increases with an increasing radiation dose. iwaponline.com For example, at an initial RR120 concentration of 250 mg/L and pH 7, increasing the gamma irradiation dose from 1 kGy to 6 kGy increased the degradation from 24.67% to 85.46%. iwaponline.com The initial concentration of the dye also plays a crucial role; at a fixed dose of 6 kGy, the degradation was 95.05% for a 100 mg/L solution, but decreased to 65.46% for a 500 mg/L solution. iwaponline.com The pH of the solution can also affect the degradation efficiency, although the effect may be less pronounced compared to the radiation dose and dye concentration. researchgate.netiwaponline.com The process leads to a decrease in the pH of the solution due to the formation of smaller acidic molecules as the dye degrades. iwaponline.com

| Initial RR120 Conc. (mg/L) | Gamma Dose (kGy) | pH | Degradation (%) | Reference |

|---|---|---|---|---|

| 250 | 1 | 7.0 | 24.67 | iwaponline.com |

| 250 | 6 | 7.0 | 85.46 | iwaponline.com |

| 100 | 6 | 7.0 | 95.05 | iwaponline.com |

| 300 | 6 | 7.0 | 83.02 | iwaponline.com |

| 500 | 6 | 7.0 | 65.46 | iwaponline.com |

Influence of Operational Parameters on AOP Efficiency

The efficiency of Advanced Oxidation Processes for the degradation of this compound is critically dependent on various operational parameters.

pH: The pH of the solution is a crucial factor in most AOPs. For instance, in Fenton and photo-Fenton processes, a pH of 3 is generally optimal for the generation of hydroxyl radicals. icrc.ac.irspringerprofessional.de In photocatalysis with ZnO, an acidic pH can lead to the dissolution of the catalyst, while a neutral pH was found to be optimal for Zr-Ag-ZnO. acs.org For ozonation-based processes, a higher pH can enhance the decomposition of ozone into hydroxyl radicals, leading to better degradation. amazonaws.com

Initial Dye Concentration: Generally, an increase in the initial concentration of RR120 leads to a decrease in the degradation efficiency for a given set of conditions. aip.orgamazonaws.com This is because the ratio of the oxidizing species to the dye molecules decreases, and the increased dye concentration can also inhibit light penetration in photocatalytic processes. aip.org

Oxidant and Catalyst Concentration: The concentration of oxidants like H₂O₂ and catalysts is vital. Increasing the concentration up to an optimal value generally enhances degradation, but an excess can have a detrimental effect due to scavenging of radicals or increased turbidity. dypgroup.edu.inicrc.ac.ir

Temperature: In processes like the Fenton reaction, an increase in temperature can enhance the rate of decolorization. icrc.ac.ir

Presence of Ions: The presence of certain ions, such as chloride and sulfate (B86663), can decrease the efficiency of the Fenton process. icrc.ac.ir Conversely, in electrochemical oxidation, chloride ions can enhance the process by forming hypochlorite. researchgate.net

A comparative study of different AOPs for RR120 degradation found the order of decolorization efficiency to be Wet Air Oxidation (WAO) > UV/TiO₂ = UV/Electro-Fenton (UV/EF) > Electro-Fenton (EF). nih.gov This highlights that the choice of AOP and the optimization of its operational parameters are essential for the effective and efficient treatment of wastewater containing this compound.

Impact of Oxidant Concentration (e.g., H2O2)

Biological Treatment Approaches for this compound Decolorization and Degradation

Biological treatment methods offer a more environmentally friendly and cost-effective alternative to chemical and physical processes for the remediation of dye-contaminated wastewater. These approaches utilize the metabolic capabilities of microorganisms to decolorize and degrade complex dye molecules.

The core of biological treatment lies in the enzymatic action of various microorganisms that can break down the chromophoric azo bonds of this compound.

A diverse range of bacteria and yeasts have been identified for their ability to decolorize and degrade this compound.

Pseudomonas guariconensis : This bacterial strain, isolated from paddy rhizosphere, has demonstrated significant potential for degrading this compound. When immobilized in a calcium alginate biocarrier matrix, P. guariconensis exhibited a maximum degradation of 91%. nih.govresearchgate.net The degradation process involves the production of oxidoreductase enzymes. nih.gov

Saccharomyces cerevisiae : This common yeast has been effectively used for the biosorption of this compound. deswater.comnih.gov Under optimal conditions (pH 4.75, yeast dose of 8.25 g/L, and contact time of 52.5 min), a removal rate of 99.97% was achieved for an initial dye concentration of 16.25 mg/L. deswater.com The dye removal is more efficient in acidic pH. deswater.com

Micrococcus Sps : A novel bacterial strain, tentatively identified as Micrococcus Sps, isolated from dye-contaminated soil, has shown the ability to decolorize this compound. ijarbs.comresearchgate.net The maximum decolorization of 86.35% was observed at pH 9. ijarbs.com The optimal temperature for this strain was found to be 35°C, and it showed maximum decolorization at a dye concentration of 200 mg/L. ijarbs.com

Lysinibacillus capsici : This bacterium has been identified as an effective degrader of azo dyes, including this compound. researchgate.netscispace.comresearchgate.net One strain, Lysinibacillus capsici PB300 (T), was found to decolorize over 95% of this compound. researchgate.netresearchgate.net The degradation is facilitated by enzymes such as laccase and manganese peroxidase. researchgate.netresearchgate.net

Interactive Data Table: Microbial Performance on this compound

| Microorganism | Treatment Type | Maximum Removal/Degradation (%) | Key Condition(s) | Reference |

| Pseudomonas guariconensis | Immobilized Biodegradation | 91 | Immobilized in calcium alginate | nih.govresearchgate.net |

| Saccharomyces cerevisiae | Biosorption | 99.97 | pH 4.75, 16.25 mg/L dye | deswater.com |

| Micrococcus Sps | Decolorization | 86.35 | pH 9, 200 mg/L dye | ijarbs.com |

| Lysinibacillus capsici PB300 (T) | Decolorization | >95 | Not Specified | researchgate.netresearchgate.net |

Microbial Decolorization and Biodegradation of this compound

Fungal Degradation of this compound

Fungi, particularly white-rot fungi, are effective in degrading a wide range of synthetic dyes, including this compound. envirobiotechjournals.com This is largely attributed to their powerful extracellular ligninolytic enzyme systems. envirobiotechjournals.com

Several fungal species have been investigated for their ability to decolorize and degrade this compound. Studies have shown that Aspergillus species can achieve significant decolorization. For instance, Aspergillus sp. demonstrated a 63% decolorization of this compound at an initial concentration of 10 mg/L and a pH of 5. researchgate.net Another study highlighted that Aspergillus niger was more efficient in decolorizing this compound under static conditions compared to agitated conditions. researchgate.net Research has also indicated that some Aspergillus species can decolorize up to 90.6% of this compound (at 200 mg/L) within seven days. biotechrep.ir

Pleurotus species have also been studied for this purpose. Pleurotus sp. showed a 60% degradation of this compound at pH 5. nih.gov The mechanism of fungal degradation is believed to involve both biosorption of the dye onto the fungal mycelia and enzymatic breakdown. envirobiotechjournals.combiotechrep.ir The growth of the fungus and subsequent mycelia production appear to be directly linked to the extent of decolorization. biotechrep.ir

Enzymatic Bioremediation (e.g., Oxidoreductases, Laccase, Manganese Peroxidase)

The enzymatic breakdown of this compound is primarily carried out by ligninolytic enzymes, which include laccase, manganese peroxidase (MnP), and lignin (B12514952) peroxidase (LiP). envirobiotechjournals.commdpi.com These enzymes, particularly from white-rot fungi, have broad substrate specificity, enabling them to degrade complex aromatic compounds like azo dyes. mdpi.comtandfonline.com

Laccase and Manganese Peroxidase (MnP): These are the most prominent enzymes involved in the degradation of this compound. tandfonline.compreprints.orgresearchgate.net Bacteria such as Lysinibacillus capsici PB300 (T) have been shown to utilize laccase and MnP to significantly degrade this dye. preprints.orgresearchgate.net The degradation process involves the cleavage of the azo bond (–N=N–), which is a key step in the decolorization process. jabsonline.org Studies have confirmed the role of these enzymes in the breakdown of the dye into smaller, less toxic aromatic amines. researchgate.net Laccase is particularly noted for its stability and effectiveness in dye degradation. tandfonline.comiwaponline.com

Biosorption of this compound by Microbial Biomass

Biosorption is a process where pollutants are removed from a solution by binding to the surface of a biomass. Microbial biomass, including bacteria and yeast, has been recognized as an effective and economical biosorbent for dye removal. dntb.gov.uanih.gov

Bacterial Biosorption: Bacteria like Enterobacter sp. MM05 have been identified as effective biosorbents for this compound. dntb.gov.uaresearcher.life The large surface area of bacterial cells provides ample sites for dye adsorption. dntb.gov.ua The process is influenced by factors such as pH, temperature, and contact time. dntb.gov.uaresearcher.life

Yeast Biosorption: The yeast Saccharomyces cerevisiae has also been successfully used for the biosorption of this compound. deswater.com This readily available and inexpensive microorganism can achieve high removal efficiencies. deswater.com One study reported up to 99.97% removal of this compound under optimized conditions. deswater.com

The mechanism of biosorption is often a physical process, as indicated by thermodynamic studies showing an endothermic and spontaneous reaction. dntb.gov.uanih.gov

Application of Immobilized Microbial Cells in this compound Treatment Systems

Immobilizing microbial cells on various support materials offers several advantages over using free cells for wastewater treatment, including increased stability, higher biomass concentration, and the potential for continuous operation. niscpr.res.inmdpi.com

Immobilized cells of bacteria such as Aeromonas punctata, Pseudomonas aeruginosa, and Bacillus cohnii RAPT1 have demonstrated enhanced degradation of this compound compared to their free-cell counterparts. niscpr.res.inresearchgate.net For example, immobilized P. aeruginosa showed 100% degradation of this compound at concentrations up to 200 ppm, an improvement over the 150 ppm achieved by free cells. niscpr.res.in Similarly, immobilized Bacillus cohnii RAPT1 achieved 100% removal of 200 ppm this compound within 4 hours under optimal conditions. researchgate.net

The immobilization matrix can also play a role in the process. Materials like calcium alginate and polyurethane foam are commonly used. researchgate.netnih.gov The matrix can provide a low-oxygen environment, which is conducive to the activity of azo reductase, an enzyme inhibited by oxygen that is crucial for azo dye decolorization. mdpi.com Furthermore, the matrix itself can contribute to dye removal through adsorption. mdpi.com Packed bed reactors using immobilized cells have been shown to be effective for the continuous treatment of dye-containing effluents. researchgate.netnih.gov

Optimization of Biological Treatment Conditions for this compound

The efficiency of microbial degradation of this compound is highly dependent on environmental conditions. Optimizing these parameters is crucial for maximizing treatment performance.

pH: The pH of the medium significantly influences microbial growth and the enzymatic activities responsible for dye degradation. Different microorganisms exhibit optimal performance at different pH levels.

For the bacterium Micrococcus sp., the maximum decolorization (86.35%) of this compound was observed at a pH of 9. ijarbs.com

In contrast, fungal species like Aspergillus sp. and Pleurotus sp. showed the highest decolorization (63% and 60%, respectively) at an acidic pH of 5. researchgate.netnih.gov

For the biosorption of this compound by Enterobacter sp. MM05, the optimal pH was found to be 7.0. dntb.gov.uaresearcher.life

Bacillus cohnii RAPT1 showed optimal dye removal at a pH of 8.0. researchgate.net

Temperature: Temperature affects microbial metabolism and, consequently, the rate of dye degradation.

Micrococcus sp. demonstrated its highest decolorization efficiency (85.62%) at 35°C. ijarbs.com

Similarly, Alcaligenes faecalis subsp. phenolicus and Bacillus cohnii RAPT1 also showed optimal performance at 35°C. researcher.liferesearchgate.net

The biosorption process using Enterobacter sp. MM05 was optimized at a higher temperature of 45°C. dntb.gov.uaresearcher.life

Studies with Lysinibacillus capsici PB300 (T) indicated optimal decolorization in the range of 35-37°C. preprints.org

Table 1: Optimal pH and Temperature for this compound Degradation by Various Microorganisms

| Microorganism | Optimal pH | Optimal Temperature (°C) | Reference |

| Micrococcus sp. | 9 | 35 | ijarbs.com |

| Aspergillus sp. | 5 | - | researchgate.net |

| Pleurotus sp. | 5 | - | nih.gov |

| Enterobacter sp. MM05 | 7 | 45 | dntb.gov.uaresearcher.life |

| Bacillus cohnii RAPT1 | 8 | 35 | researchgate.net |

| Alcaligenes faecalis subsp. phenolicus | 7 | 35 | researcher.life |

| Lysinibacillus capsici PB300 (T) | 7-8 | 35-37 | preprints.org |

Oxygen availability is a critical factor in the biological degradation of azo dyes like this compound. The initial and crucial step of azo bond cleavage is an anaerobic process, while the subsequent degradation of the resulting aromatic amines is typically aerobic. preprints.org

Static vs. Shaking Conditions: Many studies have found that static (anaerobic or microaerophilic) conditions are more favorable for the decolorization of this compound than shaking (aerobic) conditions. For example, Micrococcus sp. showed 82.85% decolorization under static conditions, compared to only 54.34% under shaking conditions. ijarbs.com Similarly, Aspergillus niger was also more effective under static culture. researchgate.net This is because the key enzyme, azo reductase, is inhibited by the presence of oxygen. mdpi.com

Impact of Initial Dye Concentration and Salt Tolerance

Integrated and Hybrid Treatment Systems for this compound

To overcome the limitations of individual treatment methods, integrated and hybrid systems that combine different physical, chemical, and biological processes are being explored for the remediation of this compound.

Combining radiation technology, such as gamma or electron beam irradiation, with biological treatment offers a promising approach for the degradation of RR120. researchgate.netresearchgate.net The initial radiation treatment acts as a pre-treatment step. High-energy radiation generates highly reactive species, primarily hydroxyl radicals (•OH) and hydrated electrons (e-aq), which can break down the complex structure of the RR120 molecule. researchgate.net This process leads to the destruction of the chromophore, resulting in decolorization, and fragmentation of the large dye molecule into smaller, simpler organic compounds. researchgate.net

These smaller fragments are often more biodegradable and less toxic than the parent dye. researchgate.net A study investigating this combined approach used Pseudomonas sp. SUK1 for the biological treatment step. It was found that pre-irradiating a 150 ppm solution of RR120 with a low dose of 1 kGy of electron beam radiation significantly enhanced the subsequent microbial decolorization. researchgate.net While microbial treatment alone for 24 hours resulted in 27% decolorization, the combined treatment (1 kGy dose followed by microbial treatment) achieved 66% decolorization in the same timeframe. researchgate.net The radiation pre-treatment effectively increased the biodegradability of the dye solution, making it more amenable to microbial attack. researchgate.net This integrated system has been shown to effectively decolorize the dye and degrade it into non-toxic products. researchgate.netresearchgate.net

Sonophotocatalysis is an advanced oxidation process (AOP) that combines ultrasound (sonolysis) and photocatalysis simultaneously. This hybrid technique has shown significant synergistic effects in the degradation of RR120. aip.orgaip.orgscispace.comwaset.org

The process typically involves a semiconductor photocatalyst, such as titanium dioxide (TiO2), which, upon irradiation with UV or visible light, generates electron-hole pairs. aip.orgscispace.com These lead to the formation of highly reactive hydroxyl radicals that can oxidize the dye molecules. The simultaneous application of ultrasound enhances the degradation process in several ways:

Increased Mass Transfer: The acoustic cavitation caused by ultrasound creates intense turbulence in the liquid, which reduces mass transfer limitations and facilitates the transport of dye molecules to the catalyst surface. aip.orgscispace.com

Catalyst Deaggregation: Ultrasound helps to de-agglomerate the catalyst particles, increasing the available surface area and the number of active sites for the photocatalytic reaction. aip.orgscispace.com

Generation of Additional Radicals: The collapse of cavitation bubbles can lead to the sonochemical splitting of water molecules (sonolysis), producing additional hydroxyl radicals and hydrogen peroxide, further accelerating the degradation of the dye. waset.org

Studies have demonstrated that the sonophotocatalytic degradation of RR120 is significantly faster and more efficient than either sonolysis or photocatalysis alone. aip.orgaip.org The degradation rate is influenced by parameters such as pH, initial dye concentration, and catalyst loading. For example, the degradation rate of RR120 was found to be higher at a lower pH. aip.org The combination of ultrasound and photocatalysis creates a powerful oxidative environment that can lead to the rapid and effective mineralization of this compound. scispace.comwaset.org

Synergistic Effects in Multi-Process Systems

The combination of two or more Advanced Oxidation Processes (AOPs) into a single system often results in a synergistic effect, leading to significantly enhanced degradation efficiency of recalcitrant compounds like this compound (RR 120). This synergy arises from multiple factors, including the increased generation of highly reactive radicals, improved mass transfer, and the creation of complementary degradation pathways. Hybrid AOPs can overcome the limitations of individual processes, offering a more robust and efficient solution for wastewater treatment. scribd.comfishersci.com

Sonophotocatalysis (Ultrasound/UV/TiO₂):

The integration of ultrasound (sonolysis) with photocatalysis (UV/TiO₂) has demonstrated a notable synergistic effect in the degradation of RR 120. wikipedia.orgwikipedia.org The primary mechanism behind this synergy involves the ultrasonic irradiation enhancing the efficiency of the photocatalyst, titanium dioxide (TiO₂). The acoustic cavitation generated by ultrasound deagglomerates catalyst particles, which increases the available active surface area for the photocatalytic reaction. nih.govfishersci.ie Furthermore, ultrasound improves the mass transfer of dye molecules and oxidants to the catalyst surface, overcoming a common limitation in heterogeneous photocatalysis. wikipedia.orgwikipedia.org

Research indicates that the sonophotocatalytic system achieves higher degradation rates and efficiency compared to individual photocatalysis or sonolysis. wikipedia.orgwikipedia.org For instance, one study reported that ultrasonic irradiation enhanced the degradation rate of RR 120 without altering the fundamental trend of the reaction, which remained dependent on parameters like pH, catalyst loading, and initial dye concentration. wikipedia.orgwikipedia.org The synergy is attributed to the splitting of hydrogen peroxide (H₂O₂), produced during both sonolysis and photocatalysis, by cavitation, which generates additional oxidative species like singlet oxygen (¹O₂) and superoxide (B77818) (O₂⁻•) radicals. nih.gov

Comparison of Photocatalysis and Sonophotocatalysis for RR 120 Degradation

| Process | Key Mechanism of Synergy | Observed Outcome | Reference |

|---|---|---|---|

| Sonophotocatalysis (Ultrasound/UV/TiO₂) | Increased catalyst active surface area via deaggregation; enhanced mass transfer; generation of additional reactive oxygen species. | Higher degradation rate constant and greater overall degradation efficiency compared to photocatalysis alone. | wikipedia.orgwikipedia.orgnih.gov |

Photo-Fenton and Related Systems (UV/Fe²⁺/H₂O₂):

The Photo-Fenton process, which combines UV radiation with the Fenton reaction (Fe²⁺ + H₂O₂), exhibits enhanced degradation capabilities for RR 120 compared to the conventional Fenton process. The introduction of light radiation accelerates the regeneration of the ferrous iron (Fe²⁺) catalyst from ferric iron (Fe³⁺) and promotes the photolysis of H₂O₂, leading to a higher production rate of hydroxyl radicals (•OH). nih.govamericanelements.com Studies have shown that using visible light in the Photo-Fenton process leads to more effective discoloration and mineralization of RR 120, with a significantly higher consumption of H₂O₂ compared to the dark Fenton process. nih.gov

A further enhancement of the Photo-Fenton process involves the addition of activated carbon (AC). The AC/Photo-Fenton system demonstrates a synergistic effect in the degradation of RR 120. fishersci.at Activated carbon can adsorb the dye molecules, concentrating them near the catalytic sites where the •OH radicals are generated, thereby increasing the reaction efficiency. fishersci.at The degradation in this combined system leads to the formation of intermediate aliphatic anions like formate, acetate, and oxalate, which are subsequently mineralized to CO₂, nitrate, chloride, and sulfate anions. fishersci.at

Performance of Fenton-Based Multi-Process Systems for RR 120 Degradation

| System | Key Synergistic Factor | Reported Efficiency | Reference |

|---|---|---|---|

| Photo-Fenton (Visible Light/Fe²⁺/H₂O₂) | Light-assisted regeneration of Fe²⁺ and photolysis of H₂O₂. | Achieved 90% Chemical Oxygen Demand (COD) reduction. | nih.gov |

| Activated Carbon/Photo-Fenton | Adsorption of dye on AC, concentrating it near catalytic sites. | Effective degradation and mineralization into inorganic anions. | fishersci.at |

| UV/Electro-Fenton (UV/EF) | Electrochemical generation of Fenton's reagents combined with UV irradiation. | Ranked higher than Electro-Fenton (EF) alone for decolorization. | fishersci.co.uk |

Photocatalytic Ozonation (UV/O₃/Catalyst):

The combination of photocatalysis with ozonation is another powerful multi-process system for treating dye-laden wastewater. The synergy in photocatalytic ozonation stems from the interaction between ozone (O₃), the photocatalyst, and UV radiation, which accelerates the decomposition of ozone into highly reactive •OH radicals. wikipedia.org Research on RR 120 degradation has shown that using copper ferrite (B1171679) nanoparticles as a catalyst enhances the photocatalytic ozonation process, effectively removing the dye. wikipedia.org Similarly, the use of tin-doped zinc oxide (Sn-ZnO) nanorods as a photocatalyst in combination with ozone has been investigated, demonstrating a synergistic effect compared to the individual processes. ereztech.com This combined approach has been shown to be effective in removing organics over a shorter period than either method used alone. ereztech.com

Other Hybrid Systems:

Mechanistic Insights and Kinetic Modeling of Reactive Red 120 Removal

Elucidation of Adsorption Mechanisms for Reactive Red 120

The removal of this compound (RR120) from aqueous solutions through adsorption is a complex process governed by a variety of interactions between the dye molecule and the adsorbent material. The specific mechanisms at play are heavily influenced by the properties of the adsorbent, such as its surface chemistry and morphology, as well as the solution conditions like pH.

Role of Hydrogen Bonding and Electrostatic Interactions

Hydrogen bonding and electrostatic interactions are primary forces driving the adsorption of RR120. mdpi.com RR120 is an anionic dye, carrying a negative charge in aqueous solutions due to its sulfonate groups. iwaponline.com Adsorbents with positively charged surfaces, therefore, exhibit strong electrostatic attraction towards the anionic RR120 molecules. mdpi.com This is particularly evident at lower pH values. For instance, with polyamide nylon 6 (PN6) microplastics, the maximum uptake of RR120 was observed at pH 2.0. mdpi.com At this acidic pH, the surface of the adsorbent becomes protonated, leading to a positive charge that attracts the negatively charged sulfonate groups of the dye. mdpi.comiwaponline.com

The presence of functional groups capable of forming hydrogen bonds, such as hydroxyl (-OH) and amine (-NH2) groups on the adsorbent surface, also plays a crucial role. researchgate.net These groups can form hydrogen bonds with the nitrogen and oxygen atoms present in the RR120 molecule. mdpi.com For example, the adsorption of RR120 onto cross-linked chitosan-epichlorohydrin biobeads (CEB) is attributed in part to hydrogen bonding between the dye and the -OH and -NH groups on the CEB surface. researchgate.netdeswater.com Similarly, the adsorption on polyamide nylon 6 is facilitated by hydrogen bonds between the dye's hydroxyl groups and the carbonyl groups of the polymer. mdpi.com

Involvement of n-π Stacking and other Non-covalent Interactions

Beyond hydrogen bonding and electrostatic forces, n-π stacking and other non-covalent interactions contribute significantly to the adsorption of RR120. deswater.com The aromatic rings present in the structure of RR120 can interact with π-electron-rich regions on the adsorbent surface through π-π stacking interactions. acs.orgrsc.org This type of interaction is particularly relevant for carbonaceous adsorbents like activated carbon and graphene-based materials, which possess extensive π-conjugated structures. rsc.org